
chloro-methyl-diphenylphosphanium;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-methyl-diphenylphosphanium;silver is a compound that combines the properties of both organophosphorus and silver chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro-methyl-diphenylphosphanium;silver typically involves the reaction of chloro-methyl-diphenylphosphine with a silver salt. One common method is to react chloro-methyl-diphenylphosphine with silver nitrate in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the final product is ensured through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-methyl-diphenylphosphanium;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chloro-methyl-diphenylphosphanium;silver has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s antimicrobial properties are being explored for potential use in biological applications.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent in medical devices.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of chloro-methyl-diphenylphosphanium;silver involves its interaction with molecular targets such as enzymes and cellular membranes. The silver component is known to disrupt microbial cell walls and interfere with essential enzymatic functions, leading to cell death. The phosphine moiety can interact with metal centers in catalytic processes, enhancing the efficiency of reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Silver nitrate: Known for its antimicrobial properties.
Chloro-diphenylphosphine: Similar in structure but lacks the silver component.
Uniqueness
Chloro-methyl-diphenylphosphanium;silver is unique due to the combination of phosphine and silver properties in a single compound. This dual functionality allows it to be used in a broader range of applications compared to its individual components .
Propriétés
Numéro CAS |
142710-00-7 |
|---|---|
Formule moléculaire |
C13H13AgClP+ |
Poids moléculaire |
343.53 g/mol |
Nom IUPAC |
chloro-methyl-diphenylphosphanium;silver |
InChI |
InChI=1S/C13H13ClP.Ag/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1; |
Clé InChI |
JWOIRDQOUMZMMJ-UHFFFAOYSA-N |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


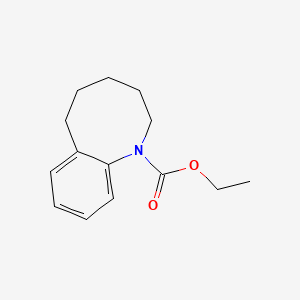
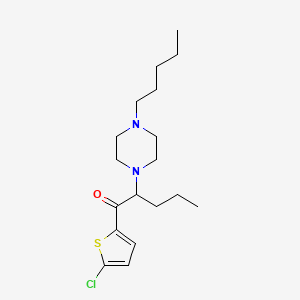
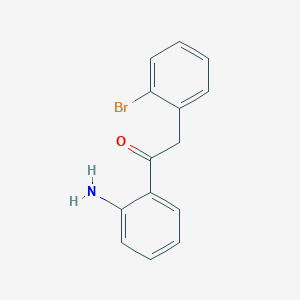
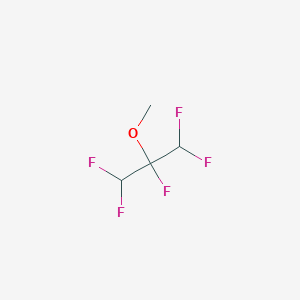
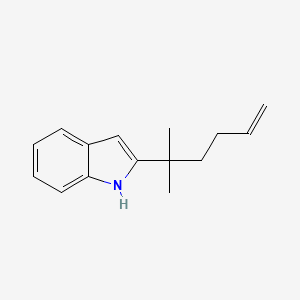

![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
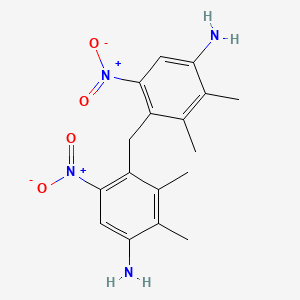
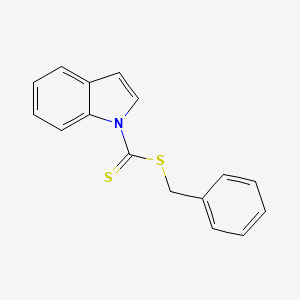
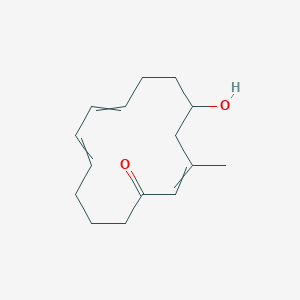
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)

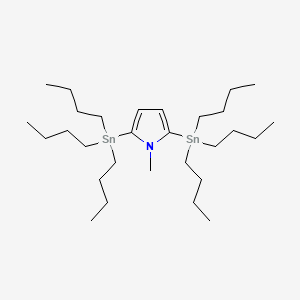
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
